3-Hydroxy Chlormadinone Acetate
CAS No.: 17184-15-5
Cat. No.: VC0195046
Molecular Formula: C22H29ClO4
Molecular Weight: 392.93
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17184-15-5 |
---|---|
Molecular Formula | C22H29ClO4 |
Molecular Weight | 392.93 |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 |
SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C |
Introduction
Chemical Structure and Properties
3-Hydroxy Chlormadinone Acetate (CAS: 17184-15-5) is a metabolite of chlormadinone acetate formed through hydroxylation at the C-3 position . The molecular formula is C₂₃H₂₉ClO₄, with a molecular weight of approximately 404.93 g/mol . The compound is specifically named as "(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate" .
Structurally, 3-Hydroxy Chlormadinone Acetate is derived from chlormadinone acetate through reduction at the 3-keto position, yielding a hydroxyl group. This hydroxylation can occur in either the alpha or beta configuration, resulting in two distinct stereoisomers: 3α-Hydroxy Chlormadinone Acetate and 3β-Hydroxy Chlormadinone Acetate .
Metabolism and Formation
3-Hydroxy Chlormadinone Acetate is formed primarily through the metabolism of chlormadinone acetate in the liver. Chlormadinone acetate (CMA) undergoes several metabolic transformations including reduction, hydroxylation, deacetylation, and conjugation . Among these transformations, the hydroxylation at position 3 results in the formation of both 3α-Hydroxy-CMA and 3β-Hydroxy-CMA .
The metabolism of chlormadinone acetate follows specific pathways:
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Reduction of the 3-keto group to form 3α-Hydroxy-CMA and 3β-Hydroxy-CMA
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Hydroxylation at various positions
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Deacetylation at the 17-position
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Conjugation of metabolites with glucuronide or sulfate
These metabolites are subsequently excreted, with 33-45% appearing in urine and 24-41% in feces .
Receptor Binding Profiles
A significant aspect of 3-Hydroxy Chlormadinone Acetate is its binding affinity to various steroid hormone receptors. Comparative studies of CMA and its 3-hydroxy metabolites reveal distinct binding patterns to progesterone, androgen, and glucocorticoid receptors.
Table 1: Receptor Binding Affinities (Ki values in nM)
Compound | Progesterone Receptor | Androgen Receptor | Glucocorticoid Receptor |
---|---|---|---|
CMA | 2.5 | 3.8 | 16 |
3α-OH-CMA | 13 | 83 | 69 |
3β-OH-CMA | 6.0 | 20 | 21 |
Reference compounds | R5020: 4.3 | Methyltrienolone: 2.9 | Dexamethasone: 1.2 |
Data from in vitro binding tests to human receptors
Pharmacological Activities
The pharmacological activities of 3-Hydroxy Chlormadinone Acetate encompass progestogenic, antiandrogenic, and glucocorticoid properties, though generally at different potencies compared to the parent compound.
Progestogenic Activity
In the rabbit endometrial proliferation test, both 3α-OH-CMA and 3β-OH-CMA demonstrated progestomimetic activities similar to CMA when administered at doses of 5 and 45 μg/kg orally for 5 days . This suggests that despite the reduced binding affinity to progesterone receptors, both metabolites retain significant progestogenic activity.
Antiandrogenic Activity
Both 3α-OH-CMA and 3β-OH-CMA exhibit antiandrogenic properties, though 3β-OH-CMA shows somewhat reduced potency. When administered at 4.64 and 21.5 mg/kg orally for 7 days, both metabolites inhibited testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, demonstrating their antiandrogenic effects .
Analytical Methods and Detection
The detection and quantification of 3-Hydroxy Chlormadinone Acetate in biological samples typically involves chromatographic techniques coupled with mass spectrometry. Various isotopically labeled analogs, such as 3-Hydroxy Chlormadinone Acetate-d3 and 3-Hydroxy Chlormadinone Acetate-13C-d3, are available for use as internal standards in analytical methods .
These analytical approaches are essential for:
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Pharmacokinetic studies of chlormadinone acetate
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Metabolite profiling in biological samples
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Quality control of pharmaceutical preparations
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Forensic and anti-doping analyses
Comparative Metabolite Profiles
Understanding the formation and activity of 3-Hydroxy Chlormadinone Acetate requires consideration of the broader metabolic profile of chlormadinone acetate.
Table 2: Comparison of Key Chlormadinone Acetate Metabolites
This comparative analysis highlights the unique position of 3-Hydroxy Chlormadinone Acetate isomers within the metabolic pathway of CMA.
Future Research Directions
Several promising areas for future research on 3-Hydroxy Chlormadinone Acetate include:
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Detailed structure-activity relationship studies comparing both stereoisomers
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Investigation of potential tissue-specific effects beyond reproductive tissues
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Exploration of metabolite contributions to side effects observed with chlormadinone acetate therapy
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Development of specific analytical methods for distinguishing between the stereoisomers in biological samples
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Examination of potential roles in cellular differentiation and tissue regeneration, similar to those observed with the parent compound
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